6-chloro-9-methyl-8-(trifluoromethyl)-9H-purine
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Overview
Description
6-chloro-9-methyl-8-(trifluoromethyl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-methyl-8-(trifluoromethyl)-9H-purine typically involves multi-step organic reactions. A common approach might include:
Starting Material: A purine derivative.
Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Introduction of the methyl group at the 9th position using methylating agents such as methyl iodide.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 8th position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-methyl-8-(trifluoromethyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying purine metabolism.
Medicine: Potential use in drug development, particularly for antiviral or anticancer agents.
Industry: Use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-9-methyl-8-(trifluoromethyl)-9H-purine would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors involved in purine metabolism, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-9-methylpurine: Lacks the trifluoromethyl group.
8-trifluoromethyl-9H-purine: Lacks the chlorine and methyl groups.
9-methyl-8-(trifluoromethyl)-9H-purine: Lacks the chlorine group.
Uniqueness
The presence of all three substituents (chlorine, methyl, and trifluoromethyl) in 6-chloro-9-methyl-8-(trifluoromethyl)-9H-purine makes it unique, potentially offering a combination of properties not found in other similar compounds. This could include enhanced biological activity, improved stability, or unique electronic properties.
Properties
Molecular Formula |
C7H4ClF3N4 |
---|---|
Molecular Weight |
236.58 g/mol |
IUPAC Name |
6-chloro-9-methyl-8-(trifluoromethyl)purine |
InChI |
InChI=1S/C7H4ClF3N4/c1-15-5-3(4(8)12-2-13-5)14-6(15)7(9,10)11/h2H,1H3 |
InChI Key |
BIWNFNBQEBSYDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)N=C1C(F)(F)F |
Origin of Product |
United States |
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